

A Technical Guide to the Solubility of Acebutolol Hydrochloride in Research Solvents

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Compound of Interest

Compound Name: *Acebutolol Hydrochloride*

Cat. No.: *B000375*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **acebutolol hydrochloride**, a cardioselective beta-adrenoreceptor antagonist, in various research solvents. Understanding the solubility of an active pharmaceutical ingredient (API) like **acebutolol hydrochloride** is a critical parameter in drug development, influencing formulation design, analytical method development, and bioavailability. This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and provides visual representations of the experimental workflow.

Core Concepts in Solubility

The solubility of a substance is defined as the maximum concentration that can be dissolved in a solvent at a given temperature and pressure to form a stable, homogeneous solution. For ionizable compounds like **acebutolol hydrochloride**, solubility can be significantly influenced by the pH of the medium. In drug development, the "shake-flask" method is the gold-standard for determining equilibrium solubility, providing a reliable measure of the thermodynamic solubility of a compound.

Quantitative Solubility Data of Acebutolol Hydrochloride

The following table summarizes the available quantitative solubility data for **acebutolol hydrochloride** in various research solvents. It is important to note that comprehensive solubility data across a wide range of solvents and temperatures is not extensively published in the public domain. The data presented here is compiled from various scientific sources.

Solvent	Temperature	Solubility (mg/mL)	Classification	Reference
Water	Room Temperature	≥ 50	Freely Soluble	[1]
Water	25 °C	74	Freely Soluble	
Ethanol	Room Temperature	70	Freely Soluble	[2]
Ethanol (96%)	Not Specified	Not Specified	Freely Soluble	[3]
Methanol	Not Specified	Not Specified	Freely Soluble	[4][5]
Dimethyl Sulfoxide (DMSO)	Not Specified	100	Freely Soluble	[1]
Acetic Acid (100%)	Not Specified	Not Specified	Freely Soluble	[4]
Acetone	Not Specified	Not Specified	Very Slightly Soluble	[3]
Methylene Chloride	Not Specified	Not Specified	Very Slightly Soluble	[3]
Diethyl Ether	Not Specified	Not Specified	Practically Insoluble	[4]

Note: "Freely Soluble" is a qualitative term from pharmacopeial standards, generally indicating a solubility of 100 to 1000 parts of solvent per 1 part of solute, which corresponds to a solubility of 1 to 10 mg/mL, although the quantitative data found suggests a much higher solubility in these solvents. The term "Practically Insoluble" generally indicates a solubility of more than 10,000 parts of solvent per 1 part of solute (<0.1 mg/mL).

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The following is a detailed methodology for determining the equilibrium solubility of **acebutolol hydrochloride**, based on the widely accepted shake-flask method. This protocol is consistent with guidelines from regulatory bodies such as the World Health Organization (WHO) and the International Council for Harmonisation (ICH).^{[6][7][8]}

Materials and Equipment

- **Acebutolol Hydrochloride** (API powder)
- Selected research solvents (high purity)
- Volumetric flasks and pipettes
- Analytical balance
- Shaking incubator or orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE or PVDF)
- Vials for sample collection
- Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

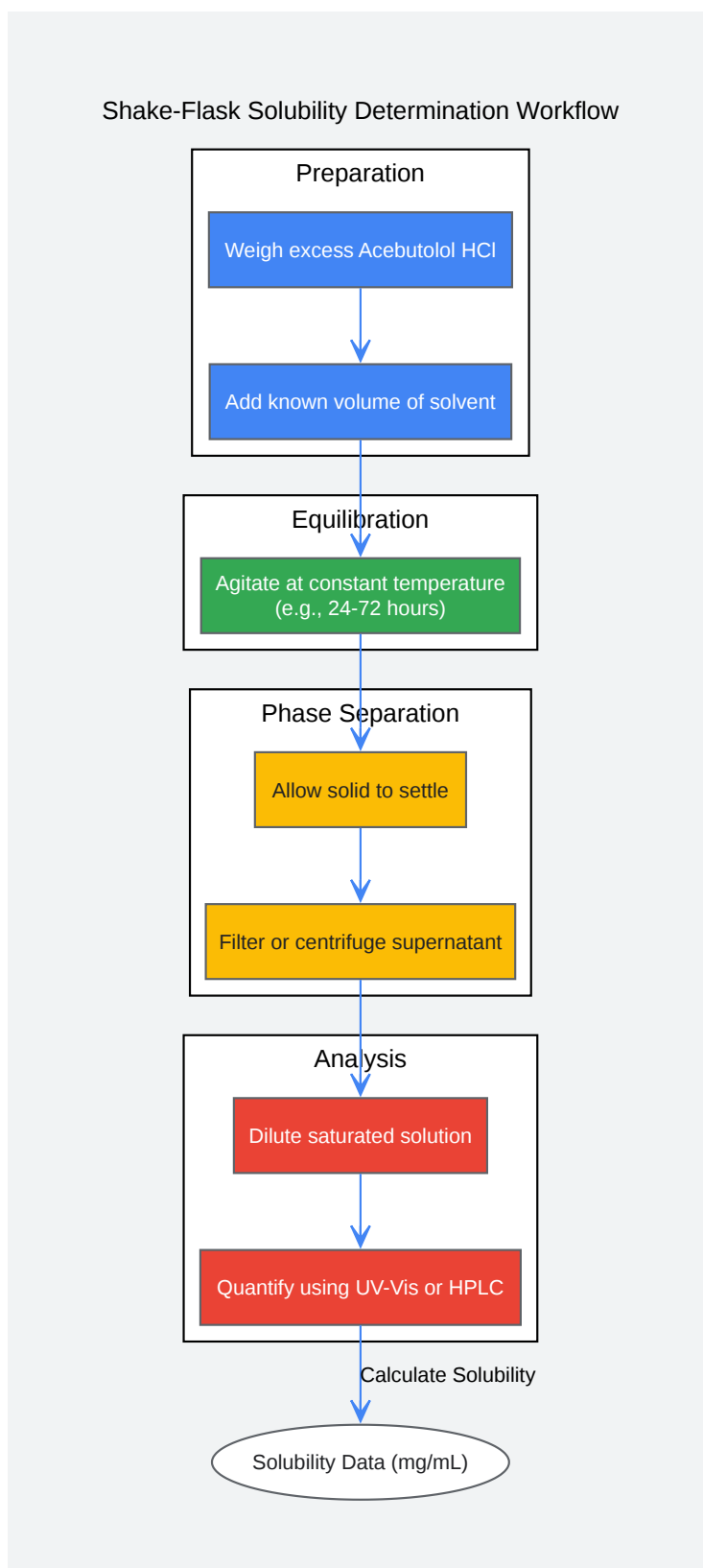
Step-by-Step Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **acebutolol hydrochloride** powder to a series of vials, each containing a known volume of the respective research solvent. The excess solid is crucial to ensure that the solution reaches saturation.
 - Seal the vials to prevent solvent evaporation.

- Equilibration:
 - Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to determine the time to reach equilibrium by sampling at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) in a preliminary experiment until the concentration of the dissolved API remains constant.^[6]
- Phase Separation:
 - After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to allow the excess solid to settle.
 - To separate the saturated solution from the undissolved solid, withdraw the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., 0.45 µm) into a clean vial. Alternatively, the samples can be centrifuged at a high speed, and the supernatant carefully collected.
- Quantification:
 - Prepare a series of standard solutions of **acebutolol hydrochloride** of known concentrations in the same solvent.
 - Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
 - Analyze the diluted sample and the standard solutions using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of **acebutolol hydrochloride** in the saturated solution.
 - The solubility is then calculated by taking the dilution factor into account and is typically expressed in mg/mL or mol/L.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.



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Caption: A flowchart illustrating the sequential steps of the shake-flask method for determining the equilibrium solubility of a compound.

This technical guide provides a foundational understanding of the solubility of **acebutolol hydrochloride**. For specific research and development purposes, it is recommended to determine the solubility under the exact experimental conditions of interest using a validated method such as the one described.

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